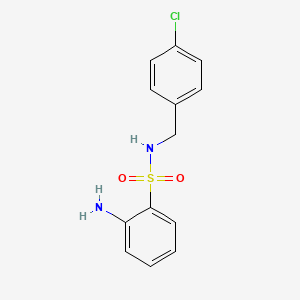

2-amino-N-(4-chlorobenzyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

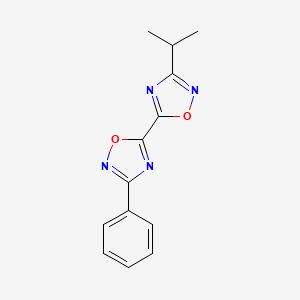

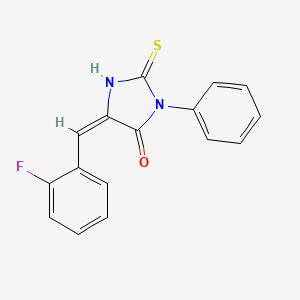

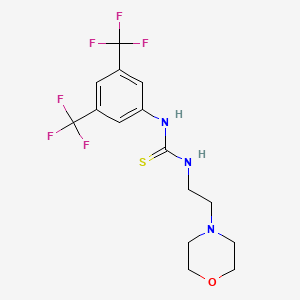

Übersicht

Beschreibung

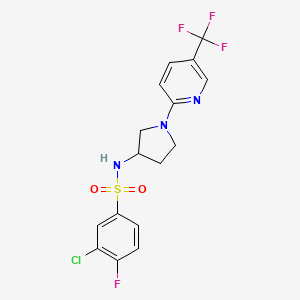

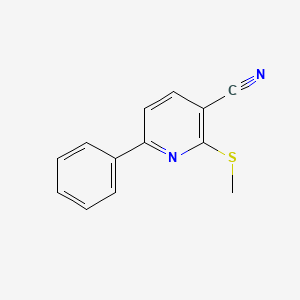

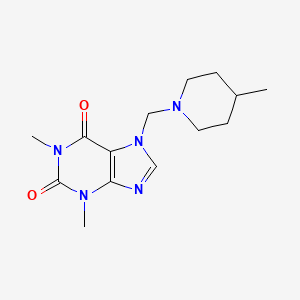

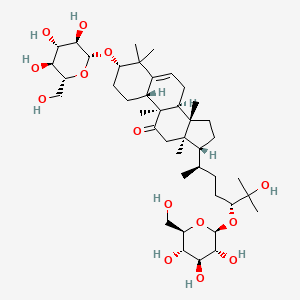

2-amino-N-(4-chlorobenzyl)benzenesulfonamide is a chemical compound with the molecular formula C13H13ClN2O2S . It belongs to the class of organic compounds known as aminobenzenesulfonamides . These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 2-amino-N-(4-chlorobenzyl)benzenesulfonamide, has been studied . The process involves intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative .Molecular Structure Analysis

The molecular structure of 2-amino-N-(4-chlorobenzyl)benzenesulfonamide consists of a sulfonamide group that is S-linked to a benzene ring . The InChI Code for this compound is 1S/C13H13ClN2O2S/c14-11-7-5-10 (6-8-11)9-16-19 (17,18)13-4-2-1-3-12 (13)15/h1-8,16H,9,15H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-(4-chlorobenzyl)benzenesulfonamide include a molecular weight of 296.78 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Benzenesulfonamide derivatives have been studied for their potential as anticancer agents . These compounds have shown significant inhibitory effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and another breast cancer cell line (MCF-7) . The compounds were found to induce apoptosis in cancer cells, suggesting their potential use in cancer therapy .

Antimicrobial Activity

In addition to their anticancer properties, benzenesulfonamide derivatives have also been explored for their antimicrobial activity . The compounds have been found to inhibit the growth of various types of bacteria, making them potential candidates for the development of new antimicrobial drugs .

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives have been found to inhibit carbonic anhydrase, an enzyme that plays a crucial role in many biological processes . This inhibition can have various therapeutic applications, including the treatment of glaucoma, epilepsy, and altitude sickness .

Antiviral Activity

Some indole derivatives, which share structural similarities with benzenesulfonamide derivatives, have been found to exhibit anti-HIV activity . While specific studies on “2-amino-N-(4-chlorobenzyl)benzenesulfonamide” are not available, it’s possible that this compound could also have antiviral properties given its structural similarity to these indole derivatives .

Potential Use in Drug Design

The unique structure of benzenesulfonamide derivatives makes them interesting targets for drug design . Their ability to bind to various biological targets suggests that they could be used as a scaffold for the development of new drugs .

Elastase Inhibition

Compounds containing a benzenesulfonamide moiety have been found to inhibit elastase, an enzyme involved in the breakdown of elastin . This suggests potential applications in the treatment of conditions related to the degradation of elastin, such as emphysema and chronic obstructive pulmonary disease (COPD) .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It belongs to the class of organic compounds known as aminobenzenesulfonamides . These compounds are known to interact with various receptors and enzymes in the body, contributing to their diverse biological activities .

Mode of Action

Aminobenzenesulfonamides typically interact with their targets through the formation of hydrogen bonds and ionic interactions . The presence of the sulfonamide group allows these compounds to act as bioisosteres for carboxylic acids, enabling them to inhibit various enzymes .

Biochemical Pathways

Aminobenzenesulfonamides are known to influence a variety of biological pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The presence of the sulfonamide group typically enhances the water solubility of these compounds, potentially influencing their absorption and distribution .

Result of Action

Aminobenzenesulfonamides are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect the stability and activity of this compound .

Eigenschaften

IUPAC Name |

2-amino-N-[(4-chlorophenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c14-11-7-5-10(6-8-11)9-16-19(17,18)13-4-2-1-3-12(13)15/h1-8,16H,9,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACVPYDIMHKZSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2872023.png)

![Methyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2872024.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2872025.png)

![2-[1-(Oxane-2-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2872026.png)

![2-Furaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2872032.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2872035.png)